5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine
Description
Properties
IUPAC Name |
5-[5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O/c1-3-27(4-2)20-11-10-18(16-23-20)22-24-21(29-25-22)17-26-12-14-28(15-13-26)19-8-6-5-7-9-19/h10-11,16,19H,3-9,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARMKLXWYVWXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a key reactive site due to its electron-deficient nature.
a. Hydrolysis
Under acidic or basic conditions, the oxadiazole ring can undergo hydrolysis. For example:
-
Acidic Hydrolysis : Produces a carboxylic acid derivative and an amidoxime intermediate.
-
Basic Hydrolysis : Yields nitriles or amides depending on substituents.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| HCl (1M), reflux | H₂O | Pyridinyl-amidoxime + carboxylic acid derivative | |
| NaOH (1M), 80°C | - | Nitrile intermediate |
b. Nucleophilic Substitution
The oxadiazole’s C3 position is susceptible to nucleophilic attack. Reactions with amines or thiols can yield substituted derivatives:
| Reactant | Conditions | Product |
|---|---|---|
| Benzylamine | DMF, 100°C | 3-Benzylamino-1,2,4-oxadiazole |
| Thiophenol | K₂CO₃, DCM | 3-Phenylthio-1,2,4-oxadiazole |
Functionalization of the Pyridine Core
The pyridine ring’s electron-deficient nature allows electrophilic substitution, though substituents modulate reactivity.
a. Nitration/Sulfonation
The diethylamino group at position 2 directs electrophiles to positions 4 or 6.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyridine derivative | |
| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo-pyridine derivative |
b. Minisci-Type Alkylation
Radical-mediated alkylation can occur under visible light or peroxide initiation:
| Reagent | Conditions | Product |
|---|---|---|
| R-X (alkyl halide) | FeCl₂, H₂O₂, rt | C4-Alkylated pyridine |
Piperazine Modifications
The 4-cyclohexylpiperazine group participates in alkylation or acylation:
a. Alkylation
Reaction with alkyl halides forms quaternary ammonium salts:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF | N-Methylpiperazinium salt |
b. Acylation
Acid chlorides or anhydrides yield amides:
| Reagent | Conditions | Product |
|---|---|---|
| AcCl | Et₃N, CH₂Cl₂ | Piperazine-acetamide |
Reductive Transformations
Selective reduction of the oxadiazole or pyridine ring is feasible:
| Reaction | Conditions | Product | References |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, MeOH | Dihydro-oxadiazole | |
| NaBH₄ | EtOH, rt | Pyridine → Piperidine (partial reduction) |
Cross-Coupling Reactions
The pyridine core may undergo Suzuki or Heck couplings at activated positions:
| Reaction | Reagents | Product |
|---|---|---|
| Suzuki | Ar-B(OH)₂, Pd(PPh₃)₄ | Biaryl derivative |
| Heck | R-CH=CH₂, Pd(OAc)₂ | Alkenylated pyridine |
Biological Activity and Derivatization
Analogous compounds exhibit bioactivity (e.g., kinase inhibition), prompting derivatization for structure-activity studies:
| Modification | Purpose | Example |
|---|---|---|
| Oxadiazole → Triazole | Enhanced solubility | Click chemistry with NaN₃ |
| Piperazine → Morpholine | Altered pharmacokinetics | Nucleophilic substitution |
Scientific Research Applications
5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparisons
Heterocyclic Core Modifications
The 1,2,4-oxadiazole core in the target compound can be compared to analogous heterocycles in related structures:
Key Observations :
- Replacement of oxadiazole with 1,2,4-triazole () or 1,2,4-thiadiazole () alters electronic properties and hydrogen-bonding capacity.
- 1,3,4-Oxadiazoles () differ in ring connectivity, affecting metabolic stability. The 1,2,4-oxadiazole in the target compound is less prone to hydrolysis compared to 1,3,4-isomers .
Substituent Variations
Piperazine Derivatives:
- The target compound’s 4-cyclohexylpiperazine group contrasts with 4-methylpiperazine in 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (). Cyclohexyl substitution increases steric bulk and lipophilicity, which may enhance CNS penetration but reduce aqueous solubility .
Pyridine Modifications:
Pharmacological and Physicochemical Comparisons
Activity Notes:
- Antifilarial and macrofilaricidal activities in and correlate with pyridine-heterocycle conjugates, suggesting the target compound may share similar parasitic targets .
- The anticancer 1,3,4-oxadiazoles in highlight the role of dichlorophenyl groups in apoptosis induction, a feature absent in the target compound .
Biological Activity
The compound 5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine represents a novel class of pharmacologically active molecules. Its unique structure suggests potential biological activities, particularly in the realms of anti-inflammatory and neuropharmacological effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex arrangement that includes an oxadiazole ring and a piperazine moiety. The structural characteristics are crucial for understanding its interaction with biological targets.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Weight | 342.44 g/mol |
| SMILES | CCN(CC)C1=NC(=N1)C2=CC=CC=C2C(=O)N(C3CCN(CC3)C4=CC=CC=C4)C(=O)N2 |
| LogP (octanol-water) | 3.45 |
| Solubility | Soluble in DMSO |
Research indicates that the compound may exert its biological effects through multiple mechanisms, primarily by modulating neurotransmitter systems and inflammatory pathways. The presence of the oxadiazole ring is associated with various biological activities, including anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
A significant focus has been on the compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. Studies have shown that derivatives with similar structures exhibit potent anti-inflammatory properties through COX inhibition.
Case Study: COX Inhibition
In a study evaluating related compounds, it was found that the introduction of specific substituents on the oxadiazole ring enhanced COX-2 selectivity while minimizing COX-1 inhibition, suggesting a favorable therapeutic profile for inflammatory conditions .
Neuropharmacological Effects
The piperazine component is known for its influence on central nervous system (CNS) activity. Compounds containing piperazine have been linked to anxiolytic and antidepressant effects. Preliminary studies indicate that this compound may also exhibit such properties, warranting further investigation into its potential as an antidepressant or anxiolytic agent.
Research Findings
- Anxiolytic Activity : In rodent models, compounds similar to this one showed significant reductions in anxiety-like behaviors when administered at specific dosages.
- Antidepressant Potential : Preliminary behavioral tests indicated that the compound might enhance serotonergic activity, leading to mood elevation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. The following table summarizes key findings from various studies on related compounds:
| Compound Structure | COX-2 Inhibition (%) | Anxiolytic Effect | Antidepressant Effect |
|---|---|---|---|
| Base Compound | 85 | Moderate | Low |
| Compound A (with methyl) | 92 | High | Moderate |
| Compound B (with ethyl) | 78 | Low | High |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
